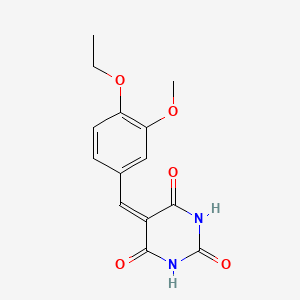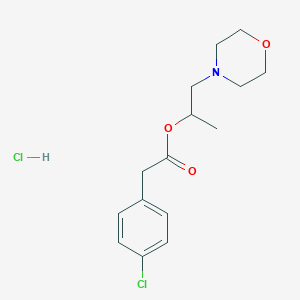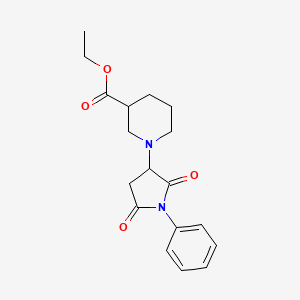![molecular formula C17H21BrClNO2 B4017916 1-(4-bromophenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4017916.png)
1-(4-bromophenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves novel routes and methodologies. For instance, novel uterine relaxants were synthesized utilizing structural hybridization principles, showcasing a method that could potentially be adapted for synthesizing "1-(4-bromophenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride" (Viswanathan et al., 2005). Another approach involved the reductive amination of substituted phenoxyacetones, indicating a versatile pathway that might be relevant for this compound's synthesis (Xi et al., 2011).
Molecular Structure Analysis
The detailed molecular structure analysis often involves X-ray diffraction techniques. For example, the synthesis and crystal structure analysis of a related compound provided insights into the arrangement and bonding within the molecule, potentially applicable to "1-(4-bromophenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride" (He et al., 2011).
Chemical Reactions and Properties
Chemical properties, including reactivity with other compounds and stability under various conditions, are crucial. The compound's structure, especially the presence of functional groups like phenoxy, amino, and hydrochloride, dictates its reactions. For instance, the reactivity of similar compounds with ligands and their supramolecular structures have been explored, highlighting potential chemical behaviors (Xie et al., 2005).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal form are influenced by the compound's molecular structure. Polymorphism, for example, can significantly affect a compound's physical properties and its application in various fields (Vogt et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could include studying its synthesis, properties, and potential applications. This could involve developing more efficient synthesis methods, investigating its reactivity, or exploring its potential uses in fields such as medicine or materials science .
Eigenschaften
IUPAC Name |
1-(4-bromophenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2.ClH/c1-13(14-5-3-2-4-6-14)19-11-16(20)12-21-17-9-7-15(18)8-10-17;/h2-10,13,16,19-20H,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQYQGSPDKQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4017838.png)


![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4017870.png)
![2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017886.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4017895.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4017899.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B4017902.png)
![1-(4-ethoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione](/img/structure/B4017908.png)
![3-[(cyclopropylmethyl)(propyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017919.png)
![1-benzyl-2-imino-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4017926.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4017929.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B4017946.png)